
1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride
Vue d'ensemble
Description
“1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H14ClNO . It is also known by other names such as Chroman-3-ylmethanamine hydrochloride and CHROMAN-3-YLMETHANAMINE HCL .
Molecular Structure Analysis
The molecular weight of this compound is 199.68 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C10H13NO.ClH/c11-6-8-5-9-3-1-2-4-10 (9)12-7-8;/h1-4,8H,5-7,11H2;1H . The canonical SMILES representation is C1C (COC2=CC=CC=C21)CN.Cl .
Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 35.2 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 1 rotatable bond .
Applications De Recherche Scientifique
C10H14ClNO C_{10}H_{14}ClNO C10H14ClNO
and a molecular weight of 199.68 g/mol , has various applications in scientific research:Antitumor Properties
Chroman-3-ylmethanamine hydrochloride: has been identified to possess antitumor properties. It’s being explored for its potential use in cancer therapy, particularly in targeting and inhibiting the growth of cancer cells.
Neuroprotective Effects
Research suggests that this compound may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. It’s being studied for its ability to protect nerve cells from damage.
Analgesic Applications
The analgesic properties of Chroman-3-ylmethanamine hydrochloride are being investigated. It could potentially be used to develop new pain-relief medications that target specific pathways in the body .
Anti-inflammatory Activity
This compound has shown promise in anti-inflammatory activity, which could lead to new treatments for conditions characterized by inflammation, such as arthritis .
Pharmacological Research
Chroman-3-ylmethanamine hydrochloride: is a valuable chemical in pharmacological research due to its interaction with various receptors. It’s used to develop new derivatives with potential therapeutic applications .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a building block for creating complex molecules. Its reactivity and stability under different conditions make it a versatile reagent .
Biological Studies
The compound’s role in biological studies is significant. It’s used to understand the biological activity of chroman derivatives and their interactions with biological systems .
Material Science
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with toll-like receptors (tlrs), which play a crucial role in innate immune responses .
Mode of Action
Based on the structure and activity of similar compounds, it may interact with its targets, leading to changes in cellular signaling pathways .
Result of Action
Similar compounds have shown anticancer activity , suggesting that this compound may also have potential therapeutic applications in oncology.
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-4,8H,5-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNSFNGIYCIFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride | |
CAS RN |
113771-75-8 | |
| Record name | 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

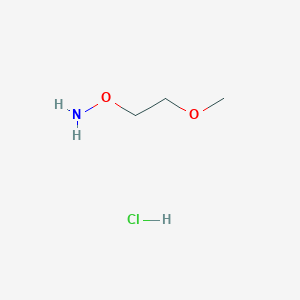
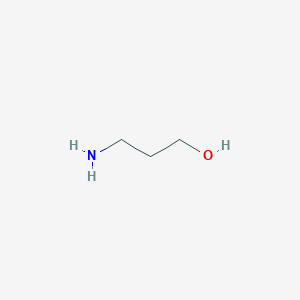
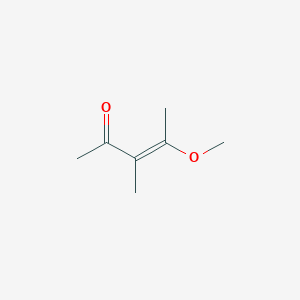
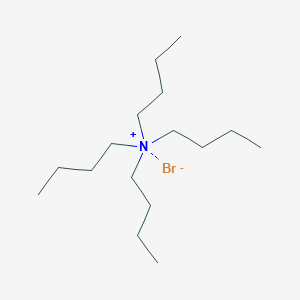
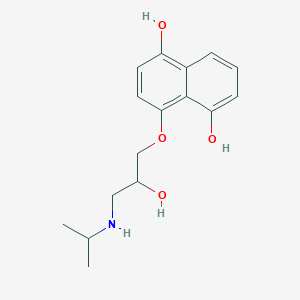
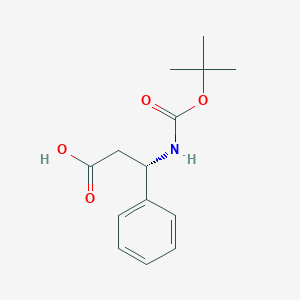
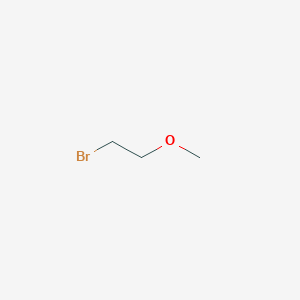
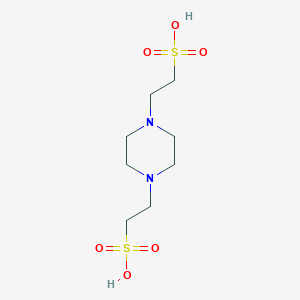


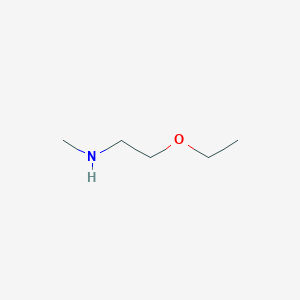
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

